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molecular formula C13H11NO2 B8808654 5-(4-(Hydroxymethyl)phenyl)picolinaldehyde

5-(4-(Hydroxymethyl)phenyl)picolinaldehyde

Cat. No. B8808654
M. Wt: 213.23 g/mol
InChI Key: OZBQEIFWXVRBHV-UHFFFAOYSA-N
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Patent
US09199975B2

Procedure details

To a solution of 5-bromopicolinaldehyde (0.7 g, 3.76 mmol) in toluene (8 mL) and EtOH (6 mL) was added (4-(hydroxymethyl)phenyl)boronic acid (0.68 g, 4.516 mmol), 2M Na2CO3 (5.6 mL, 11.3 mmol) and Pd(PPh3)4 (0.2 mg, 0.188 mmol) under argon. The mixture was degassed and heated to 100° C. and stirred for 2 h. After completion of the reaction by monitoring with TLC (60% EtOAc\hexane), the resulting mixture was filtered with Celite® reagent and the filtrate was separated. The filtrate was concentrated, extracted with EtOAc (2×100 mL), washed with water (100 mL), dried over Na2SO4 and concentrated in vacuo. The resulting residue was purified by a Biotage Isolera® One column purifier (silica gel 100-200μ) using 38% ethyl acetate in hexane to provide a yellow solid (0.6 g, 75% yield). 1H NMR (400 MHz, DMSO-d6): δ 10.01 (s, 1H), 9.14 (d, 1H), 8.306 (dd, 1H), 7.98 (d, 1H), 7.80 (d, 2H), 7.47 (d, 2H), 5.25 (s, 1H), 4.56 (d, 2H); LC-MS: m/z 214.3 [M+H]+.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.2 mg
Type
catalyst
Reaction Step One
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
75%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([CH:8]=[O:9])=[N:6][CH:7]=1.[OH:10][CH2:11][C:12]1[CH:17]=[CH:16][C:15](B(O)O)=[CH:14][CH:13]=1.C([O-])([O-])=O.[Na+].[Na+].CCOC(C)=O.CCCCCC>C1(C)C=CC=CC=1.CCO.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[OH:10][CH2:11][C:12]1[CH:17]=[CH:16][C:15]([C:2]2[CH:3]=[CH:4][C:5]([CH:8]=[O:9])=[N:6][CH:7]=2)=[CH:14][CH:13]=1 |f:2.3.4,5.6,^1:52,54,73,92|

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)C=O
Name
Quantity
0.68 g
Type
reactant
Smiles
OCC1=CC=C(C=C1)B(O)O
Name
Quantity
5.6 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
6 mL
Type
solvent
Smiles
CCO
Name
Quantity
0.2 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C.CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was degassed
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the resulting mixture was filtered with Celite® reagent
CUSTOM
Type
CUSTOM
Details
the filtrate was separated
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×100 mL)
WASH
Type
WASH
Details
washed with water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by a Biotage Isolera® One column purifier (silica gel 100-200μ)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC1=CC=C(C=C1)C=1C=CC(=NC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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